2-Chloro-n,n,5-trimethylpyrimidin-4-amine

描述

2-Chloro-N,N,5-trimethylpyrimidin-4-amine (CAS 34171-43-2) is a substituted pyrimidine derivative characterized by a chlorine atom at position 2, two methyl groups on the amine (N,N-dimethyl), and a methyl group at position 3. It is a reagent-grade compound used in pharmaceutical, agrochemical, and materials science research due to its versatility as a synthetic intermediate .

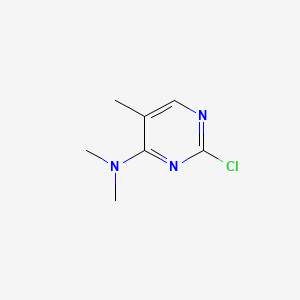

Structure

2D Structure

属性

IUPAC Name |

2-chloro-N,N,5-trimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5-4-9-7(8)10-6(5)11(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPXZZNLSYCISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187774 | |

| Record name | Pyrimidine, 2-chloro-4-(dimethylamino)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-43-2 | |

| Record name | Pyrimidine, 2-chloro-4-(dimethylamino)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034171432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2-chloro-4-(dimethylamino)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2-chloro-N,N,5-trimethylpyrimidin-4-amine typically involves selective substitution reactions on pyrimidine derivatives, especially chloropyrimidines. The key synthetic challenge is the introduction of the N,N-dimethylamino group at the 4-position while maintaining the chloro substituent at the 2-position and methyl groups at the 5-position.

Preparation via Nucleophilic Substitution on Chloropyrimidines

One common approach to prepare aminopyrimidines like this compound is nucleophilic substitution of the 4-chloropyrimidine precursor with dimethylamine or related amine sources.

-

- Use of 2-chloro-5-methylpyrimidine derivatives as starting materials.

- Reaction with dimethylamine or N,N-dimethylformamide (DMF) as the amine source.

- Typically conducted under reflux in polar aprotic solvents such as acetonitrile or DMF.

- Base catalysts such as potassium carbonate or triethylamine may be employed to facilitate nucleophilic substitution.

-

- 2-Chloro-5-methylpyrimidin-4-amine is reacted with dimethylamine or DMF at elevated temperature (120–140 °C) under microwave irradiation or conventional heating.

- Triethylamine is often added to neutralize generated HCl and drive the reaction forward.

- After reaction completion, the product is isolated by extraction and purified by crystallization or chromatography.

Palladium-Catalyzed Amination

In some advanced synthetic routes, palladium-catalyzed amination has been utilized to introduce dimethylamino groups into pyrimidine rings.

-

- While this approach is more commonly applied to complex heterocycles, it demonstrates the feasibility of palladium-catalyzed amination for pyrimidine derivatives.

- However, for this compound, simpler nucleophilic substitution methods are preferred due to cost and scalability considerations.

Preparation from 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine

A related synthetic route involves the condensation of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine with nucleophiles to selectively substitute at the 4-position.

-

- Sodium salts of nucleophiles (e.g., sodium salt of 2,6-difluorophenylacetonitrile) react with 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine in dry DMF.

- Sodium hydride is added to deprotonate the nucleophile, facilitating substitution.

- The reaction is carried out under argon atmosphere and controlled temperature.

- The chloro group at the 2-position remains intact, allowing selective functionalization at the 4-position.

-

- This method is useful for synthesizing derivatives and analogs of this compound.

- It provides a route to functionalized pyrimidines with potential biological activity.

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution with DMF or dimethylamine | 2-Chloro-5-methylpyrimidine derivatives | DMF or dimethylamine, base (K2CO3 or Et3N), reflux or microwave (120–140 °C) | Simple, fast (microwave), metal-free | Requires careful control to avoid multiple substitutions |

| Palladium-catalyzed amination | Chloropyrimidine derivatives | Pd(PPh3)4, Na2CO3, DMF | High selectivity, applicable to complex substrates | More expensive, catalyst required |

| Condensation with sodium salts of nucleophiles | 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine | Sodium hydride, dry DMF, argon atmosphere | Selective substitution at 4-position | Requires inert atmosphere and dry conditions |

Research Findings and Notes

- The nucleophilic substitution approach is the most practical and scalable for preparing this compound, especially using microwave irradiation to accelerate the reaction.

- The chloro substituent at the 2-position is generally stable under these reaction conditions, allowing selective amination at the 4-position without dehalogenation.

- Safety precautions are necessary due to the potential toxicity of chloropyrimidines and amines; reactions are typically conducted in dry solvents under inert atmosphere to prevent side reactions and degradation.

- The compound's solubility in polar organic solvents facilitates purification by extraction and chromatography.

化学反应分析

2-Chloro-n,n,5-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner .

科学研究应用

Chemistry

In chemistry, 2-Chloro-N,N,5-trimethylpyrimidin-4-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various substitution reactions where the chlorine atom can be replaced with other nucleophiles like amines or thiols.

Biology

The compound is being investigated for its biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant antiviral activity against HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs), thereby inhibiting viral replication .

Medicine

In medicinal chemistry, this compound is explored as a potential lead compound in drug discovery. Its ability to modulate enzyme activity makes it a candidate for developing therapeutics targeting various diseases, including cancers and viral infections .

Case Studies

作用机制

The mechanism of action of 2-Chloro-n,n,5-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

相似化合物的比较

Comparison with Similar Pyrimidine Derivatives

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

*Similarity scores (0–1) based on structural alignment algorithms (e.g., Tanimoto index) .

Key Observations:

- Substituent Position and Reactivity: The N,N-dimethyl groups in this compound reduce nucleophilicity at the amine compared to N-monomethyl analogs (e.g., 2-Chloro-N-methylpyrimidin-4-amine), making it less reactive in SNAr reactions .

- Electron-Withdrawing Groups: Nitro (NO₂) or bromine (Br) substituents (e.g., 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine) increase electrophilicity at the pyrimidine ring, facilitating coupling reactions .

Physicochemical Properties

- Hydrogen Bonding: Unlike 5-Bromo-2-chloropyrimidin-4-amine, which forms N–H···N hydrogen bonds in its crystal lattice , the N,N-dimethyl groups in the title compound eliminate H-bond donor capacity, reducing solubility in polar solvents .

- Melting Points : Methyl and halogen substituents generally increase melting points. For example, 5-Bromo-2-chloropyrimidin-4-amine melts at 460–461 K , while the title compound’s melting point is unspecified but expected to be lower due to reduced crystallinity from branched substituents.

生物活性

2-Chloro-N,N,5-trimethylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

This compound is a pyrimidine derivative characterized by a chlorine atom at the 2-position and three methyl groups at the nitrogen positions. Its structure allows for various chemical reactions, including substitution and oxidation, which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects against cancer and microbial infections.

- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways that are critical for cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In various studies, it has been tested against a range of bacterial strains and fungi:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound has moderate antibacterial activity and potential antifungal properties .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it demonstrated significant cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15.3 |

| A549 (Lung Cancer) | 12.7 |

| HCT116 (Colorectal Cancer) | 8.9 |

The mechanism underlying its anticancer effects appears to involve apoptosis induction and cell cycle arrest . In vivo studies have also shown that the compound can inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent .

Case Studies

- Combination Therapy in Cancer Treatment : A study investigated the effects of combining this compound with established chemotherapeutics. The combination showed enhanced efficacy in reducing tumor size compared to monotherapy, indicating a synergistic effect that warrants further investigation .

- Antiviral Properties : Recent research highlighted the compound's potential as an antiviral agent against adenoviruses. It was found to inhibit viral replication effectively at low concentrations, making it a candidate for further development as an antiviral drug .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N,N,5-trimethylpyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. For example, starting with a pyrimidine core, introduce the chloro group at position 2 via chlorination (e.g., using POCl₃), followed by sequential methylation of the amine and methyl groups at positions 4 and 4. Key parameters include:

- Temperature : Controlled heating (80–120°C) to avoid side reactions.

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Catalysts : Use of K₂CO₃ or NaH as a base to deprotonate intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 8.0–8.5 ppm).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) to resolve bond lengths and angles. For example, the C-Cl bond length should align with typical values (~1.73 Å) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 200.082).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or receptors). For example, the chloro and methyl groups may occupy hydrophobic pockets in the active site.

- QSAR Analysis : Correlate substituent electronic properties (Hammett constants) with activity data from analogues (e.g., EC₅₀ values). Adjust substituents at positions 2 and 5 to optimize steric and electronic effects .

- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of binding poses .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine analogues?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, noting variables like assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in antifungal activity may arise from differences in fungal strains or growth media .

- Dose-Response Validation : Re-test the compound under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).

- Off-Target Profiling : Use kinase selectivity panels or proteome-wide screens to identify non-specific interactions that may explain variability .

Q. How can the compound’s interaction with DNA or proteins be characterized mechanistically?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized DNA or proteins.

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of proteins (e.g., BSA) upon ligand binding to calculate binding constants (Kb).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven (e.g., intercalation) vs. enthalpy-driven (e.g., H-bonding) interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。